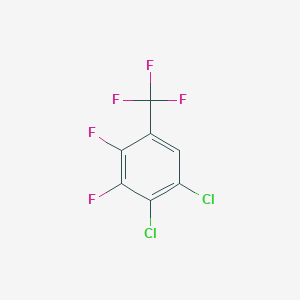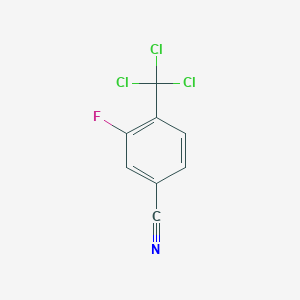
3-Fluoro-4-(trichloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trichloromethyl)benzonitrile is an organic compound with the molecular formula C8H3Cl3FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a trichloromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-(trichloromethyl)benzonitrile typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Nitration: Ortho-fluoro benzotrifluoride is nitrated to form 3-trifluoromethyl-4-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 3-trifluoromethyl-4-fluoroaniline.
Bromination: The amine group is then converted to a bromine group through bromination and diazotization, resulting in 3-fluoro-4-trifluoromethyl bromobenzene.
Substitution: Finally, the bromine group is replaced with a cyano group to form 3-fluoro-4-(trifluoromethyl)benzonitrile.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trichloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium cyanide or potassium cyanide are used for cyano group substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the existing substituents .
Scientific Research Applications
3-Fluoro-4-(trichloromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine and trichloromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, making it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
4-(Trifluoromethyl)benzonitrile: Lacks the fluorine atom at the third position.
3-(Trifluoromethyl)benzonitrile: Similar but with the trifluoromethyl group at the third position instead of the fourth.
Uniqueness
3-Fluoro-4-(trichloromethyl)benzonitrile is unique due to the presence of both fluorine and trichloromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3FN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDWPTYKPWNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)



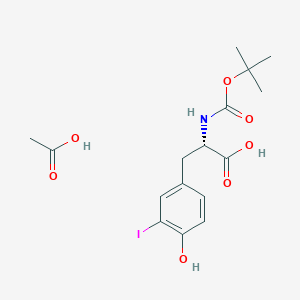
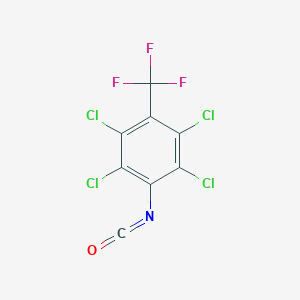
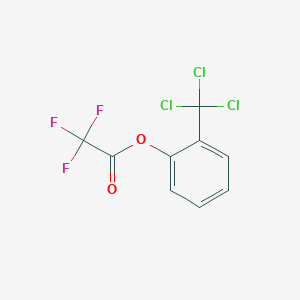

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

